2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside
Overview
Description
2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside is a significant compound in the biomedical industry, primarily used for research purposes. It is employed in studying the synthesis and biological activities of carbohydrates, particularly their interactions with proteins. The compound has the molecular formula C36H39NO6 and a molecular weight of 581.7 g/mol .
Mechanism of Action
Target of Action
It is known to be used in the biomedical industry for research purposes, particularly in studying the synthesis and biological activities of carbohydrates .
Mode of Action
It is known to be employed in the synthesis of α- and β-linked acetamido pyranosides .
Biochemical Pathways
The compound is used in the synthesis of variant GlcNAc-containing oligosaccharides . These oligosaccharides play a crucial role in various biological processes, including cell-cell communication, molecular recognition, and host-pathogen interactions.
Result of Action
The compound is used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 . This suggests that the compound may have potential therapeutic applications in the treatment of inflammatory conditions.
Preparation Methods
The synthesis of 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside involves multiple stepsThe reaction conditions typically involve the use of benzyl chloride and sodium hydride in anhydrous conditions to ensure the protection of hydroxyl groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the removal of benzyl protecting groups.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where reagents like sodium azide can replace the acetamido group with an azido group.
Scientific Research Applications
2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is utilized to study the synthesis and biological activities of carbohydrates. In biology, it helps in understanding carbohydrate-protein interactions, which are crucial for various cellular processes. In medicine, the compound is used in drug development targeting diseases such as cancer, viral infections, and autoimmune disorders.
Comparison with Similar Compounds
2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside can be compared with similar compounds like:
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: This compound has similar protective groups but differs in the acetylation pattern.
Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-glucopyranoside: This compound has a similar structure but includes a galactopyranosyl moiety .
The uniqueness of this compound lies in its specific benzyl protection pattern and its utility in studying carbohydrate-protein interactions, making it a valuable tool in biomedical research.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32-,33-,34-,35-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAVJMRMSMGKO-HFDGEQGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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